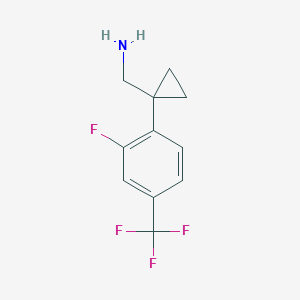![molecular formula C13H25BClNO2 B13561029 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and an azaspirooctane moiety. The presence of boron in its structure makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with a boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the boronic acid. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form boron-containing alcohols.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学的研究の応用
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used to label biomolecules with boron, which is useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, such as hydroxyl or amino groups, forming stable boronate esters. This property is particularly useful in the Suzuki-Miyaura coupling, where the boron atom facilitates the formation of carbon-carbon bonds.
In biological systems, the compound can interact with biomolecules, such as proteins and nucleic acids, through its boron atom. This interaction can modulate the activity of these biomolecules, leading to various therapeutic effects.
類似化合物との比較
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride can be compared with other boron-containing compounds, such as:
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound also contains a dioxaborolane ring but differs in its phenolic structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar in containing a dioxaborolane ring, but with an aldehyde functional group.
1,1’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ferrocene: This compound contains two dioxaborolane rings and a ferrocene moiety, making it structurally distinct.
The uniqueness of this compound lies in its azaspirooctane moiety, which imparts specific chemical and biological properties not found in other boron-containing compounds.
特性
分子式 |
C13H25BClNO2 |
|---|---|
分子量 |
273.61 g/mol |
IUPAC名 |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C13H24BNO2.ClH/c1-11(2)12(3,4)17-14(16-11)10-9-13(10)5-7-15-8-6-13;/h10,15H,5-9H2,1-4H3;1H |
InChIキー |
UNBNPANRMUAYQJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC23CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


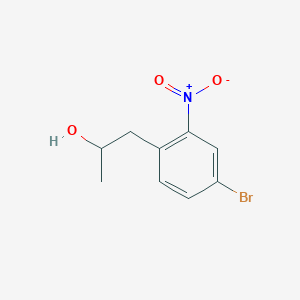


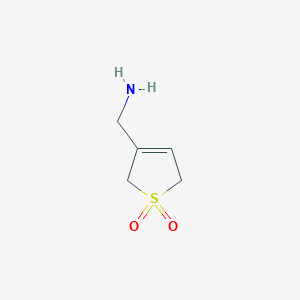
![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)

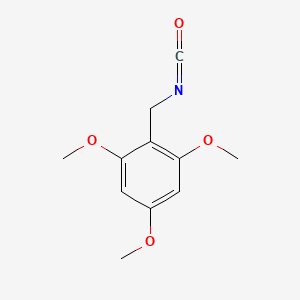
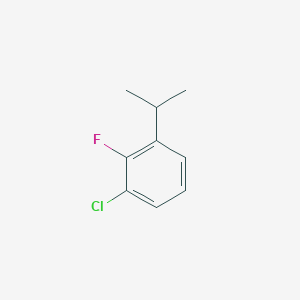

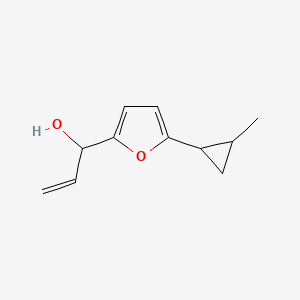
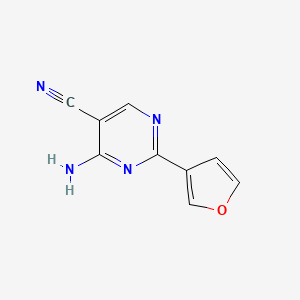
![rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol](/img/structure/B13561014.png)
